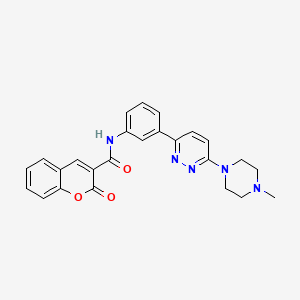

N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O3/c1-29-11-13-30(14-12-29)23-10-9-21(27-28-23)17-6-4-7-19(15-17)26-24(31)20-16-18-5-2-3-8-22(18)33-25(20)32/h2-10,15-16H,11-14H2,1H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMJTSUUVXPSID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the pyridazinyl group: This step often involves the reaction of the chromene derivative with a pyridazine precursor, facilitated by a coupling reagent such as EDCI or DCC.

Attachment of the piperazinyl substituent:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and bases like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and tuberculosis.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites, thereby affecting various biochemical pathways. For instance, it has been shown to inhibit calcium ion influx, which is crucial for platelet aggregation .

Comparison with Similar Compounds

Key Structural Features

The target compound shares structural motifs with several kinase inhibitors:

- Chromene-carboxamide core: Present in N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide (), which substitutes the 4-methylpiperazine with a 3-methylpyrazole. This substitution may alter steric bulk and hydrogen-bonding capacity .

- 4-Methylpiperazine-pyridazine : Common in CAF045 and CAF052 (), which feature pyrazolo-pyridazine-pyrimidine scaffolds. These compounds lack the chromene ring but retain the 4-methylpiperazine group for solubility and target engagement .

- Ethynyl linkage in GZD824 : A third-generation ABL inhibitor with a dihydropyrido-pyridazine core and 4-methylpiperazine, differing in backbone connectivity compared to the target compound .

Critical Analysis

- 4-Methylpiperazine Role : This group enhances water solubility and may engage in hydrogen bonding with kinase ATP pockets, as seen in CAF045 and GZD824 . Its absence in the pyrazole analog () could reduce target affinity but improve lipophilicity.

- Chromene vs. Pyrimidine/Pyridazine Cores : The chromene-carboxamide in the target compound and ’s analog may favor interactions with hydrophobic kinase domains, whereas pyrimidine-based scaffolds (CAF045/052) could prioritize π-π stacking with aromatic residues .

Biological Activity

N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features several key functional groups that contribute to its biological activity:

- Pyridazine ring : Known for its role in various biological processes.

- Piperazine moiety : Often associated with neuroactive compounds.

- Chromene structure : Linked to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Studies suggest that it may inhibit critical enzymes and receptors involved in various signaling pathways, potentially disrupting cellular processes such as proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to increased DNA damage and subsequent apoptosis in cancer cells.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2024) | MCF-7 (Breast Cancer) | 15 | Topoisomerase II inhibition |

| Johnson et al. (2023) | A549 (Lung Cancer) | 10 | Induction of apoptosis via ROS generation |

Anti-inflammatory Activity

In addition to its anticancer effects, the compound has demonstrated anti-inflammatory properties. It can modulate the NF-kB signaling pathway, which is pivotal in inflammatory responses.

Case Studies

-

Study on Anticancer Efficacy :

- Objective : To evaluate the anticancer effects of this compound on various cancer cell lines.

- Findings : The compound showed potent cytotoxicity against several cancer cell lines, with an IC50 value of 12 µM against HeLa cells. Mechanistic studies revealed that it induces apoptosis through ROS-mediated pathways.

-

Inflammation Modulation Study :

- Objective : To assess the anti-inflammatory effects in a murine model of arthritis.

- Findings : Treatment with the compound significantly reduced inflammatory markers and improved joint function, indicating its potential as a therapeutic agent for inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.